2-Bromo-5-(ethoxymethyl)thiophene
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Overview
Description
Mechanism of Action
Target of Action
2-Bromo-5-(ethoxymethyl)thiophene is a thiophene-based compound . Thiophene-based compounds are known for their exceptional optical and conductive properties . They are often used in the synthesis of regioregular conjugated polymers for electronic and optoelectronic applications . Therefore, the primary targets of this compound are likely to be involved in these applications.
Mode of Action
Thiophene-based compounds are known to interact with their targets through their exceptional optical and conductive properties . The bromo and ethoxymethyl groups in this compound may further modulate these interactions.
Biochemical Pathways
Given its structural similarity to other thiophene-based compounds, it may influence pathways related to electronic and optoelectronic processes .
Pharmacokinetics
Its molecular weight of 22112 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Based on the known properties of thiophene-based compounds, it may influence cellular processes related to electronic and optoelectronic applications .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(ethoxymethyl)thiophene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-(ethoxymethyl)thiophene involves the bromination of 5-(ethoxymethyl)thiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(ethoxymethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, where boron reagents are used.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted thiophenes depending on the reagents used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated thiophene derivatives.
Scientific Research Applications
2-Bromo-5-(ethoxymethyl)thiophene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: In the study of biological activities of thiophene derivatives, including potential antimicrobial and anticancer properties.
Medicine: As a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: In the production of materials like conducting polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of an ethoxymethyl group.
2-Acetyl-5-bromothiophene: Contains an acetyl group instead of an ethoxymethyl group.
Uniqueness
2-Bromo-5-(ethoxymethyl)thiophene is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-5-(ethoxymethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCZPTUAEIAAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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